molecular formula C18H27ClN2O2 B2751925 tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate CAS No. 1713163-28-0

tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B2751925
CAS No.: 1713163-28-0
M. Wt: 338.88
InChI Key: RHHUBUVWRCQLHM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Enantiopure Derivatives

The compound has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives starting from Boc-Asp-O(t)Bu and other β-amino acids. This process involves reduction to afford cis-4-hydroxy δ-lactams with good yield and stereoselectivity, highlighting its role in producing key intermediates for further chemical synthesis (J. Marin et al., 2004).

Molecular Structure Elucidation

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized as a cyclic amino acid ester, showcases the compound's utility in generating structurally complex molecules. Characterization through NMR spectroscopy and X-ray diffraction analysis has provided insights into its molecular architecture, further emphasizing its significance in structural chemistry (T. Moriguchi et al., 2014).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in synthesizing biologically active compounds like crizotinib. This work underscores the compound's versatility as a precursor in pharmaceutical synthesis, where it undergoes multiple steps to yield a product with confirmed structures through MS and 1HNMR spectrum analysis (D. Kong et al., 2016).

Anticancer Drug Intermediates

The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as a crucial intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound establishes its pivotal role in the development of anticancer therapeutics, further elaborated through a multi-step synthesis process (Binliang Zhang et al., 2018).

Key Intermediate of Vandetanib

Another research application includes its role as a key intermediate in the synthesis of Vandetanib, showcasing the compound's utility in developing targeted cancer treatments. The synthesis from piperidin-4-ylmethanol through steps including acylation and sulfonation highlights its importance in medicinal chemistry (Min Wang et al., 2015).

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUBUVWRCQLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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